molecular formula C36H40N4O6 B13411528 2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B13411528
M. Wt: 624.7 g/mol
InChI Key: AVRBRSZWGDAZOQ-UHFFFAOYSA-N
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Description

2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its pharmacological properties. It belongs to the class of 1,4-dihydropyridines, which are widely studied for their potential therapeutic applications, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves multiple steps. The key starting materials include 4-benzhydryl-1-piperazine and 3-nitrobenzaldehyde. The reaction typically proceeds through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Condensation Reaction: The initial step involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring.

    Substitution Reaction: The resulting intermediate undergoes a substitution reaction with 4-benzhydryl-1-piperazine to introduce the piperazinyl group.

    Esterification: The final step involves esterification to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazinyl derivatives.

Scientific Research Applications

2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential therapeutic applications. It is primarily investigated as a calcium channel blocker, which makes it a candidate for treating cardiovascular diseases such as hypertension and angina . Additionally, its derivatives are explored for their potential use in neuroprotective therapies and as anti-inflammatory agents .

Mechanism of Action

The compound exerts its effects by blocking calcium channels in the cell membrane. This inhibition prevents the influx of calcium ions into the cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are predominantly found in cardiac and smooth muscle cells . The pathway involves the binding of the compound to the channel, stabilizing it in an inactive state and thereby reducing calcium ion flow .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting calcium channel blocker with similar therapeutic applications.

    Felodipine: Known for its high vascular selectivity and used in the management of hypertension.

Uniqueness

2-(4-Benzhydryl-1-piperazinyl)ethyl ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific piperazinyl and nitrophenyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 1,4-dihydropyridines .

Properties

Molecular Formula

C36H40N4O6

Molecular Weight

624.7 g/mol

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H40N4O6/c1-4-45-35(41)31-25(2)37-26(3)32(33(31)29-16-11-17-30(24-29)40(43)44)36(42)46-23-22-38-18-20-39(21-19-38)34(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-17,24,33-34,37H,4,18-23H2,1-3H3

InChI Key

AVRBRSZWGDAZOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C)C

Origin of Product

United States

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